
N-(2-aminophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an aminophenyl group attached to a furan ring through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Wissenschaftliche Forschungsanwendungen
N-(2-aminophenyl)furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(2-aminophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-aminophenyl)furan-2-carboxamide
- N-benzyl-furan-2-carboxamidine
- N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide
- N-(1-benzylpiperidin-4-yl)-2-furamide
Uniqueness
N-(2-aminophenyl)furan-2-carboxamide is unique due to the specific positioning of the aminophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Eigenschaften
CAS-Nummer |
436089-32-6 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
N-(2-aminophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,12H2,(H,13,14) |
InChI-Schlüssel |
QRUHQJYJVRLJEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


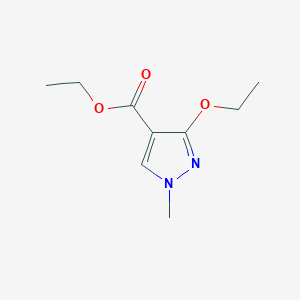


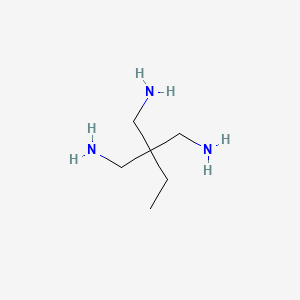
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
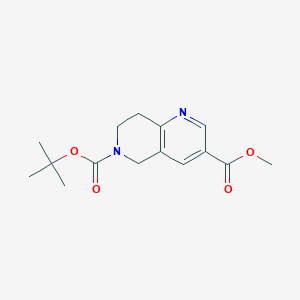
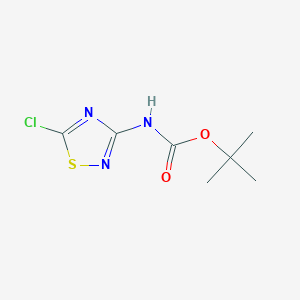
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
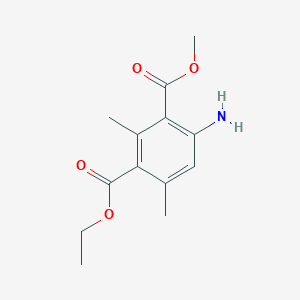
![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
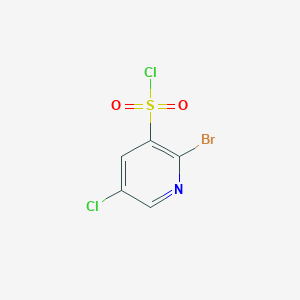
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
